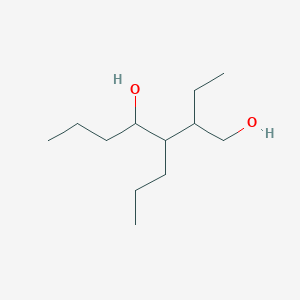
2-Ethyl-3-propylheptane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-propylheptane-1,4-diol is an organic compound characterized by its branched hydrocarbon chain and two hydroxyl groups. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-propylheptane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes or catalytic hydrogenation techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
2-Ethyl-3-propylheptane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
2-Ethyl-3-propylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-3-propylheptane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Ethyl-3-propylheptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Butanediol: A simpler diol with different physical and chemical properties.
2-Methyl-2,4-pentanediol: Another branched diol with distinct reactivity and applications.
Uniqueness
2-Ethyl-3-propylheptane-1,4-diol is unique due to its specific branched structure and the presence of two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
111965-57-2 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
2-ethyl-3-propylheptane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-4-7-11(10(6-3)9-13)12(14)8-5-2/h10-14H,4-9H2,1-3H3 |
InChIキー |
TZBKPVRIPGZBBP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)CO)C(CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

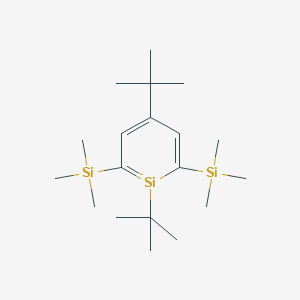
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
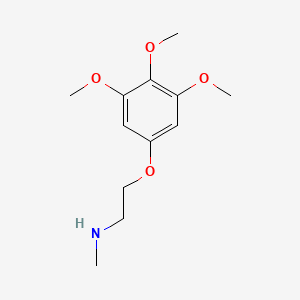
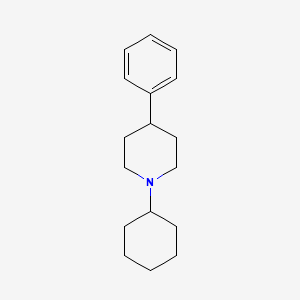
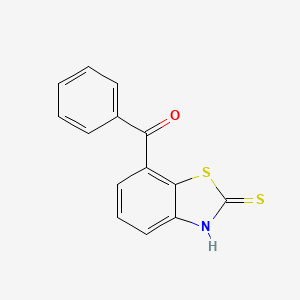

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

